2,5-Diethoxy-3,4-dihydro-2H-pyran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diethoxy-3,4-dihydro-2H-pyran-2-carbaldehyde is an organic compound belonging to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This compound is characterized by the presence of two ethoxy groups and an aldehyde group attached to the pyran ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethoxy-3,4-dihydro-2H-pyran-2-carbaldehyde typically involves the reaction of dihydropyran with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to form the aldehyde group. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Ethyl alcohol or other suitable solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,5-Diethoxy-3,4-dihydro-2H-pyran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyran derivatives.
Scientific Research Applications
2,5-Diethoxy-3,4-dihydro-2H-pyran-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2,5-Diethoxy-3,4-dihydro-2H-pyran-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethoxy groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2-ethoxy-2H-pyran
- 3,4-Dihydro-2H-pyran-2-carboxaldehyde
- 2,3-Dihydro-2,5-dimethyl-2H-pyran-2-carboxaldehyde
Uniqueness
2,5-Diethoxy-3,4-dihydro-2H-pyran-2-carbaldehyde is unique due to the presence of two ethoxy groups and an aldehyde group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
56545-56-3 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2,5-diethoxy-3,4-dihydropyran-2-carbaldehyde |
InChI |
InChI=1S/C10H16O4/c1-3-12-9-5-6-10(8-11,13-4-2)14-7-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
GPHCCBPGWBXUJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=COC(CC1)(C=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.